Product packaging for 5-Isopropyl-3-methylbenzothiophene(Cat. No.:)

5-Isopropyl-3-methylbenzothiophene

Cat. No.: B8508631
M. Wt: 190.31 g/mol
InChI Key: MTRKSXSKYOJDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-3-methylbenzothiophene is a chemical compound based on the benzo[b]thiophene scaffold, a structure of significant interest in medicinal and organic chemistry. As a heterocyclic compound containing sulfur, it serves as a versatile building block for the synthesis of more complex molecules and is a key pharmacophore in the development of new therapeutic agents. Compounds featuring the benzothiophene moiety are widely investigated for their biological activities, which include potential applications as acetylcholinesterase inhibitors for neurodegenerative diseases like Alzheimer's, anti-inflammatory agents, and urokinase inhibitors . The benzo[b]thiophene structure is also a subject of study in materials science, with research exploring its behavior in adsorption processes and its use in the synthesis of novel organic materials . The specific substitution pattern of 5-isopropyl and 3-methyl groups on the benzothiophene core makes this compound a valuable intermediate for further chemical modifications, including catalytic hydrogenation and participation in cycloaddition reactions, enabling researchers to create diverse compound libraries for structure-activity relationship studies . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14S B8508631 5-Isopropyl-3-methylbenzothiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14S

Molecular Weight

190.31 g/mol

IUPAC Name

3-methyl-5-propan-2-yl-1-benzothiophene

InChI

InChI=1S/C12H14S/c1-8(2)10-4-5-12-11(6-10)9(3)7-13-12/h4-8H,1-3H3

InChI Key

MTRKSXSKYOJDCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)C(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Isopropyl 3 Methylbenzothiophene and Analogous Systems

Strategies for Benzothiophene (B83047) Ring System Construction

The synthesis of the benzothiophene core is a well-established yet continually evolving field of organic chemistry. A variety of strategies have been developed to construct this bicyclic heteroaromatic system, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

Cyclization Techniques for Thiophene (B33073) Ring Formation

Intramolecular cyclization reactions are a cornerstone of benzothiophene synthesis. These methods typically involve the formation of the thiophene ring onto a pre-existing benzene (B151609) scaffold.

One classical approach involves the oxidative cyclization of 2-mercaptocinnamic acid in an alkaline solution of potassium ferricyanide (B76249) (K3Fe(CN)6) to yield benzothiophene. chemicalbook.com Similarly, α-mercaptocinnamic acid can undergo oxidative cyclization using iodine to form the benzothiophene ring system. chemicalbook.com Another established route utilizes arylmercapto acetals, which can be cyclized in the gas phase with a ZnCl2-impregnated montmorillonite (B579905) catalyst or in boiling toluene (B28343) with Amberlyst A-15 as the catalyst. chemicalbook.com Furthermore, arylthioacetic acid, derived from thiophenol and chloroacetic acid, can be cyclized in acetic anhydride (B1165640) to form 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated to afford the parent benzothiophene. chemicalbook.com

A notable example is the iodine-catalyzed cascade reaction of substituted thiophenols with alkynes under metal- and solvent-free conditions, which provides an efficient and environmentally friendly route to various benzothiophene derivatives. organic-chemistry.org

Table 1: Comparison of Selected Cyclization Techniques for Benzothiophene Synthesis

MethodPrecursor(s)Reagents/CatalystKey Features
Oxidative Cyclization2-Mercaptocinnamic acidK3Fe(CN)6 (alkaline)Classical method.
Oxidative Cyclizationα-Mercaptocinnamic acidIodineAlternative oxidative cyclization.
Gas-Phase CyclizationArylmercapto acetalsZnCl2-impregnated montmorilloniteHigh-temperature gas-phase reaction.
Acid-Catalyzed CyclizationArylmercapto acetalsAmberlyst A-15Heterogeneous catalysis.
Iodine-Catalyzed CascadeSubstituted thiophenols, alkynesIodineMetal- and solvent-free, green chemistry. organic-chemistry.org

Transition Metal-Catalyzed Annulation and Cross-Coupling Approaches

Transition metal catalysis has revolutionized the synthesis of benzothiophenes, offering high efficiency, selectivity, and functional group tolerance. benthamdirect.com Palladium, copper, and gold catalysts are frequently employed in these transformations. benthamdirect.comwikipedia.org

A significant advancement is the palladium-catalyzed annulation of aryl sulfides with alkynes, representing a sulfur variant of the Larock indole (B1671886) synthesis. acs.org This method allows for the rapid construction of 2,3-disubstituted benzothiophenes from readily available starting materials. acs.org The proposed mechanism involves the oxidative addition of the C–Br bond of an o-bromoaryl sulfide (B99878) to a Pd(0) species, followed by insertion of the alkyne and subsequent reductive elimination to form the benzothiophene ring. acs.org

Copper-catalyzed reactions are also prevalent. For instance, the reaction of 2-bromo alkynylbenzenes with sodium sulfide in the presence of CuI and TMEDA (tetramethylethylenediamine) yields 2-substituted benzo[b]thiophenes. organic-chemistry.org Another copper-catalyzed approach involves the domino reaction of 2-iodoketones with a xanthate as a sulfur source to produce 2-acyldihydrobenzo[b]thiophenes, which can be further oxidized to 2-acylbenzo[b]thiophenes. rsc.org

Gold catalysts have been utilized for the synthesis of 2,3-disubstituted benzothiophenes through the carbothiolation of alkyne-substituted 2-bromobenzenes. organic-chemistry.orgwikipedia.org

Table 2: Overview of Transition Metal-Catalyzed Benzothiophene Syntheses

Catalyst SystemReactantsProduct TypeReference
Palladium(0)Aryl sulfides, alkynes2,3-Disubstituted benzothiophenes acs.org
CuI/TMEDA2-Bromo alkynylbenzenes, Na2S2-Substituted benzothiophenes organic-chemistry.org
Gold catalystAlkyne-substituted 2-bromobenzene, Na2S/K2S2,3-Disubstituted benzothiophenes wikipedia.org
Copper(II)2-Iodoketones, xanthate2-Acylbenzo[b]thiophenes rsc.org

Aryne-Mediated Cyclization Reactions

Aryne chemistry offers a powerful and versatile one-step method for the synthesis of substituted benzothiophenes. nih.govrsc.org This approach involves the reaction of an aryne precursor, such as an o-silylaryl triflate, with an alkynyl sulfide. nih.govrsc.orgrsc.org The reaction proceeds through the nucleophilic attack of the sulfur or carbon of the alkynyl sulfide on the aryne intermediate, followed by ring-closure to form the benzothiophene skeleton. nih.gov

This methodology exhibits good functional group tolerance and allows for the synthesis of a wide range of multisubstituted benzothiophenes, which can be challenging to access through conventional methods. nih.govrsc.orgelsevierpure.com The versatility of this approach has been demonstrated by the synthesis of diverse derivatives, including a pentacyclic compound. nih.gov Furthermore, the resulting benzothiophenes can be readily functionalized at the C2 position. nih.gov

Electrochemical and Photocatalytic Methods for C-S Bond Formation

In recent years, electrochemical and photocatalytic methods have emerged as green and sustainable alternatives for C-S bond formation in the synthesis of benzothiophenes. acs.orgbeilstein-journals.org These techniques often operate under mild conditions, avoiding the need for harsh reagents or high temperatures.

Electrochemical synthesis provides a practical and oxidant-free method for producing C-3 halogenated benzothiophenes from 2-alkynylthioanisoles and potassium halides in a continuous-flow system. acs.org This method utilizes carbon and platinum electrodes, with the potassium halide serving as both the halogen source and the electrolyte. acs.org Another electrochemical approach enables the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates, proceeding through a tandem radical addition-cyclization pathway. organic-chemistry.org

Visible-light photocatalysis offers another metal-free route to benzothiophenes. beilstein-journals.orgresearchgate.net One such method involves the reaction of o-methylthio-arenediazonium salts with alkynes, catalyzed by an organic dye like eosin (B541160) Y under green light irradiation. acs.orgrsc.org The proposed mechanism involves the formation of an aryl radical from the diazonium salt, which then adds to the alkyne, followed by cyclization and aromatization to yield the benzothiophene product. acs.org This method is notable for its mild conditions and tolerance of various functional groups. acs.org

Thio-Claisen Rearrangement Pathways

The thio-Claisen rearrangement represents a less common but potentially powerful strategy for constructing the benzothiophene framework. While direct applications for the synthesis of the core benzothiophene ring are not as prevalent as other methods, the rearrangement of specifically designed precursors can lead to substituted benzothiophenes. The development of an interrupted Pummerer/thio-Claisen rearrangement sequence has been shown to be effective for the C3-functionalization of benzothiophenes, highlighting the utility of sigmatropic rearrangements in this area. scilit.com

Regioselective Functionalization for Isopropyl and Methyl Moieties

The introduction of alkyl substituents, such as isopropyl and methyl groups, at specific positions on the benzothiophene ring is crucial for tuning the properties of the final molecule. The regioselectivity of these functionalization reactions is a key consideration.

Friedel-Crafts acylation is a common method for introducing functional groups onto the benzothiophene ring. tandfonline.comgoogle.com The acylation of benzothiophene with trichloroacetyl chloride, followed by basic hydrolysis, provides a direct route to benzothiophene-3-carboxylic acid. tandfonline.com For the introduction of an isopropyl group, a Friedel-Crafts acylation with isobutyryl chloride would be a logical first step, followed by reduction of the resulting ketone. The regioselectivity of Friedel-Crafts reactions on benzothiophene can be influenced by the reaction conditions and the nature of the Lewis acid catalyst, though C3-acylation is often favored. nih.gov

Direct C-H functionalization offers a more atom-economical approach to introducing alkyl and aryl groups. scilit.comdoaj.org However, achieving regioselectivity, particularly at the C3 position over the more reactive C2 position, can be challenging and often requires high temperatures, precious metals, or directing groups. scilit.comdoaj.orgle.ac.uk An innovative, directing-group-free method for C3-alkylation and -arylation of benzothiophenes utilizes benzothiophene S-oxides as precursors in an interrupted Pummerer reaction. scilit.comdoaj.org This approach delivers C3-functionalized products with complete regioselectivity under mild, metal-free conditions. scilit.comdoaj.org

For the synthesis of 5-isopropyl-3-methylbenzothiophene, a multi-step strategy would likely be employed. This could involve the initial construction of a benzothiophene with a substituent at the 5-position that can be converted to an isopropyl group, followed by the introduction of the methyl group at the 3-position, or vice versa. For instance, starting with a 4-isopropylaniline, one could construct the thiophene ring to yield a 5-isopropylbenzothiophene, which could then be methylated at the C3 position.

Methodologies for Isopropyl Group Incorporation at C5

The introduction of an isopropyl group at the C5 position of the benzothiophene core can be accomplished through several synthetic strategies, primarily involving electrophilic substitution or transition-metal-catalyzed cross-coupling reactions.

One of the most direct methods for introducing an isopropyl group onto an aromatic ring is the Friedel-Crafts alkylation . google.comyoutube.com This reaction typically employs an isopropyl halide (e.g., 2-chloropropane) or propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) google.comyoutube.com. The reaction with benzo[b]thiophene has been previously investigated, establishing a precedent for this transformation acs.org. The Lewis acid activates the alkylating agent, generating an isopropyl cation or a polarized complex that then attacks the electron-rich benzene ring of the benzothiophene. While electrophilic substitution on benzothiophene preferentially occurs at the C3 position, followed by C2, functionalization on the benzene ring is also achievable. The C5 position is one of the potential sites for this reaction, though mixtures of isomers (e.g., C4, C5, C6, C7) can be expected, requiring careful optimization and purification.

Alternatively, a C5-isopropyl group can be installed via a cross-coupling reaction . This approach requires a pre-functionalized benzothiophene, for instance, 5-bromobenzo[b]thiophene. This halide can then undergo a Kumada, Suzuki, or Negishi coupling with an appropriate isopropyl-metal reagent (e.g., isopropyl magnesium bromide, isopropylboronic acid, or diisopropylzinc, respectively). This strategy offers greater regiocontrol compared to Friedel-Crafts alkylation.

Another route involves Friedel-Crafts acylation followed by reduction. For example, acylation of benzothiophene with propanoyl chloride would yield 5-propanoylbenzothiophene, which can then be reduced to the corresponding isopropyl group using methods like the Wolff-Kishner or Clemmensen reduction.

Method Reagents Catalyst/Promoter Key Features
Friedel-Crafts AlkylationIsopropyl chloride or propeneAlCl₃, H₂SO₄Direct C-H functionalization; potential for regioisomer formation.
Suzuki Cross-Coupling5-Bromobenzothiophene, Isopropylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), BaseHigh regioselectivity; requires pre-functionalized substrate.
Friedel-Crafts Acylation & Reduction1. Propanoyl chloride2. Hydrazine, KOH1. AlCl₃2. Heat (Wolff-Kishner)Good regioselectivity at the acylation step; multi-step process.

Strategies for Methyl Group Introduction at C3

The introduction of a methyl group at the C3 position is a common objective in benzothiophene synthesis. This can be achieved either by building the ring from a precursor already containing the C3-methyl moiety or by direct functionalization of a pre-formed benzothiophene ring.

A prevalent strategy is the cyclization of a substituted thiophenol derivative . For instance, the reaction of a (phenylthio)acetone derivative with a strong acid, such as polyphosphoric acid (PPA), is a classic method for constructing the 3-methylbenzothiophene core prepchem.comprepchem.com. The synthesis of 5-chloro-3-methylbenzo[b]thiophene (B95242) from 1-[(4-chlorophenyl)thio]-2-propanone using PPA demonstrates the viability of this approach for substituted systems prepchem.com.

Direct functionalization at the C3 position is more challenging due to the higher reactivity of the C2 position in many reactions. However, several methods have been developed to achieve C3 selectivity. One approach involves the lithiation of the benzothiophene ring. While direct lithiation of benzothiophene with n-butyllithium typically occurs at C2, the use of directing groups or specific reaction conditions can promote C3 metalation. The resulting 3-lithiobenzothiophene can then be quenched with a methylating agent like methyl iodide. A related strategy involves halogen-metal exchange, for example, starting from 3-bromobenzothiophene google.com.

Another modern approach is the metal-free, interrupted Pummerer reaction . This method uses a readily accessible benzothiophene S-oxide, which, upon activation with an anhydride, can react with nucleophiles selectively at the C3 position researchgate.net. While often used for larger groups, this principle can be adapted for methylation. Furthermore, palladium-catalyzed methods have been developed to synthesize benzothiophene-3-carboxylic esters, which can serve as a handle for further transformations acs.org. The ester group at the C3 position can be reduced to a hydroxymethyl group and subsequently converted to a methyl group.

Method Starting Material Reagents Key Features
Acid-Catalyzed CyclizationSubstituted phenylthioacetonePolyphosphoric Acid (PPA)Builds the core structure directly; good for specific isomers. prepchem.com
Halogen-Metal Exchange & Alkylation3-Bromobenzothiophenen-BuLi, then CH₃IHigh regioselectivity; requires C3-halogenated precursor. google.com
C3-Functionalization Handle2-(Methylthio)phenylacetyleneCO, ROH, O₂, PdI₂/KIForms a C3-ester, which can be reduced to a methyl group. acs.org
Interrupted Pummerer ReactionBenzothiophene S-oxideTFAA, Methylating agentMetal-free; high C3 selectivity. researchgate.net

Orthogonal Functionalization Approaches for Multi-Substituted Systems

The synthesis of a specifically substituted compound like this compound requires an orthogonal functionalization strategy, where each substituent is introduced without interfering with the others or previously installed groups. This often involves a carefully planned sequence of reactions that leverages the inherent reactivity of the benzothiophene nucleus and the influence of existing substituents.

A logical approach would be to first introduce the C5-isopropyl group via Friedel-Crafts alkylation on the parent benzothiophene. The presence of this electron-donating alkyl group on the benzene ring would slightly activate the molecule towards further electrophilic substitution. The subsequent introduction of the C3-methyl group could then be attempted. However, direct methylation at C3 would face selectivity challenges.

A more controlled orthogonal strategy would involve:

Synthesis of a C5-substituted benzothiophene : Start with a precursor that allows for the introduction of the isopropyl group, for example, 4-isopropylaniline, and build the benzothiophene ring around it.

Introduction of a C3-handle : Perform a reaction that selectively functionalizes the C3 position. For instance, a C3-halogenation could be performed on the 5-isopropylbenzothiophene intermediate nih.gov. The electronic and steric properties of the C5-isopropyl group would influence the regioselectivity of this step.

Final Methylation : Convert the C3-handle into a methyl group, for example, via a palladium-catalyzed cross-coupling reaction with a methylating agent.

The use of directing groups is a powerful tool in orthogonal synthesis researchgate.net. Although not directly applicable to the target molecule's substituents, a temporary directing group could be installed at the C2 or C4 position to force functionalization at a desired site, and then removed later in the sequence. The choice of catalyst is also crucial, as different metals can exhibit different regioselectivities in C-H functionalization reactions on the same substrate acs.org.

Novel Synthetic Routes and Mechanistic Investigations

Recent advances in organic synthesis have provided new tools for the construction of complex heterocyclic systems like substituted benzothiophenes. These include domino reactions, asymmetric catalysis, and the use of novel catalytic systems.

Exploration of Domino and Cascade Reaction Sequences

Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy researchgate.net. Several domino strategies have been developed for the synthesis of the benzothiophene core.

One such approach involves the reaction of ortho-thioanisole-containing arylalkynes, which undergo electrophile-induced cyclization to form the benzothiophene ring. An efficient methodology has been reported for synthesizing 3-amino-2-formyl-functionalized benzothiophenes through a domino protocol, highlighting the ability to construct highly functionalized systems in one pot nih.gov. Another powerful example is a catalyst-free domino reaction that constructs prepchem.combenzothiophene[3,2-b] prepchem.combenzothiophenes from simple starting materials, forming four C-S bonds and one C=C bond in the process acs.org.

These principles can be applied to the synthesis of this compound by designing an acyclic precursor that contains all the necessary atoms and functional groups, which, upon exposure to a specific reagent or catalyst, would cascade to form the desired product in a single, efficient step.

Asymmetric Synthesis of Chiral Derivatives

While this compound itself is achiral, chirality can be introduced by creating stereocenters on its substituents or by synthesizing chiral, non-planar analogues (atropisomers). Asymmetric synthesis provides access to single enantiomers of chiral molecules, which is crucial in drug discovery.

Modern asymmetric synthesis can be achieved using chiral catalysts, chiral auxiliaries, or biocatalysts. For instance, a chiral ligand on a transition metal catalyst can induce enantioselectivity in a cross-coupling reaction used to form one of the C-C bonds in the molecule or its side chains nih.gov. A recent study demonstrated a dual nickel and photoredox catalyst system for the asymmetric aminocarbonylation of benzylic halides, producing chiral amides with high enantioselectivity ktu.edu. This type of methodology could be used to synthesize chiral derivatives from a functionalized benzothiophene.

Biocatalysis offers another powerful approach. Engineered enzymes, or "carbene transferases," have been developed to catalyze the stereoselective intramolecular cyclopropanation of C3-functionalized benzothiophenes, creating complex, sp³-rich polycyclic scaffolds with high enantiomeric excess organic-chemistry.org. Such strategies could be envisioned for creating novel chiral derivatives of the target molecule for applications in medicinal chemistry.

Gold-Catalyzed Approaches to Benzothiophene Functionalization

Gold catalysis has emerged as a powerful tool for the selective functionalization of heterocycles. Specifically, gold catalysts have been shown to be highly effective for the C3-functionalization of benzothiophenes.

A notable methodology involves the gold-catalyzed intermolecular alkyne oxyarylation of benzothiophene S-oxides prepchem.com. In this reaction, a gold(I) catalyst activates an alkyne, which then reacts with the benzothiophene S-oxide. This is followed by a acs.orgacs.org-sigmatropic rearrangement that delivers the new substituent with high regioselectivity to the C3 position researchgate.net. This method provides access to C3-alkylated benzothiophenes bearing a carbonyl group, which can be a versatile handle for further synthetic modifications prepchem.com. The reaction is tolerant of various functional groups and provides a direct route to C3-functionalized products that are otherwise difficult to access prepchem.comprepchem.com. This approach represents a state-of-the-art strategy for the late-stage functionalization of the benzothiophene core.

Reaction Type Catalyst Substrates Product Reference
Intermolecular Alkyne Oxyarylation[DTBPAu(PhCN)]SbF₆Benzothiophene S-oxide, Terminal AlkyneC3-Alkylated Benzothiophene prepchem.com

Spectroscopic and Structural Elucidation of 5 Isopropyl 3 Methylbenzothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of 5-Isopropyl-3-methylbenzothiophene is expected to show distinct signals corresponding to the aromatic protons on the benzothiophene (B83047) ring system, the isopropyl group protons, and the methyl group protons.

Aromatic Protons: The protons on the benzene (B151609) ring (H-4, H-6, and H-7) would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their positions relative to the isopropyl and thiophene (B33073) ring substituents. The proton on the thiophene ring (H-2) would also resonate in this region.

Isopropyl Group Protons: The isopropyl group would exhibit a characteristic pattern. The methine proton (-CH) would appear as a septet, and the two equivalent methyl groups (-CH₃) would appear as a doublet further upfield.

Methyl Group Protons: The methyl group at the 3-position would appear as a singlet in the upfield region of the spectrum.

Expected ¹H NMR Data:

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity
H-2~ 7.2s
H-4~ 7.7d
H-6~ 7.3dd
H-7~ 7.8d
-CH (isopropyl)~ 3.1sept
-CH₃ (isopropyl)~ 1.3d
-CH₃ (at C-3)~ 2.5s

Carbon (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Aromatic and Thiophene Carbons: The carbon atoms of the benzothiophene core would resonate in the downfield region (δ 120-145 ppm). The chemical shifts would be influenced by the substitution pattern.

Isopropyl and Methyl Carbons: The carbons of the isopropyl and methyl groups would appear in the upfield region of the spectrum.

Expected ¹³C NMR Data:

Carbon Expected Chemical Shift (δ, ppm)
C-2~ 125
C-3~ 135
C-3a~ 139
C-4~ 123
C-5~ 145
C-6~ 124
C-7~ 122
C-7a~ 140
-CH (isopropyl)~ 34
-CH₃ (isopropyl)~ 24
-CH₃ (at C-3)~ 15

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, helping to identify adjacent protons, for instance, within the isopropyl group and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms, allowing for the assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are two or three bonds apart. This is crucial for identifying the connectivity between the different structural fragments, such as confirming the position of the isopropyl and methyl groups on the benzothiophene ring system.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₄S), the molecular ion peak [M]⁺ would be expected at m/z 190. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) or an isopropyl group ([M-43]⁺), leading to characteristic fragment ions.

Expected Mass Spectrometry Data:

m/z Relative Intensity Possible Fragment
190High[M]⁺
175Moderate[M - CH₃]⁺
147Moderate[M - C₃H₇]⁺

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: Bands in the region of 2850-2960 cm⁻¹ for the isopropyl and methyl groups.

Aromatic C=C Stretching: Absorptions in the region of 1450-1600 cm⁻¹.

C-S Stretching: Weak absorptions in the fingerprint region.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2960 - 2850
Aromatic C=C Stretch1600 - 1450

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. To date, no public record of a single-crystal X-ray diffraction study for this compound has been found. Such a study would be invaluable for precisely confirming the planar structure of the benzothiophene ring, the orientation of the substituents, and the packing of the molecules in the solid state.

Reactivity and Reaction Mechanisms of 5 Isopropyl 3 Methylbenzothiophene

Electrophilic and Nucleophilic Substitution Reactions

The aromatic nature of the benzothiophene (B83047) ring system allows it to undergo substitution reactions. The positions of the isopropyl and methyl groups play a significant role in directing incoming electrophiles or being susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution: Benzothiophenes typically undergo electrophilic substitution preferentially at the C3 position. chemicalbook.com However, in 5-isopropyl-3-methylbenzothiophene, the C3 position is blocked by a methyl group. The presence of two electron-donating alkyl groups (isopropyl at C5 and methyl at C3) activates the ring system towards electrophilic attack. The directing effects of these substituents would favor substitution at the available positions of the thiophene (B33073) and benzene (B151609) rings. The C2 position is a likely site for electrophilic attack due to the activating effect of the adjacent sulfur atom and the C3-methyl group. In the benzene ring, the C4 and C6 positions are ortho to the activating isopropyl group, and the C7 position is also activated. Steric hindrance from the bulky isopropyl group might disfavor attack at the C4 and C6 positions to some extent. libretexts.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reagent (Example)Major Product(s)Minor Product(s)
Br₂/FeBr₃ (Bromination)2-Bromo-5-isopropyl-3-methylbenzothiophene4-Bromo- and 6-Bromo- derivatives
HNO₃/H₂SO₄ (Nitration)2-Nitro-5-isopropyl-3-methylbenzothiophene4-Nitro- and 6-Nitro- derivatives

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzothiophene ring is generally difficult and requires the presence of strong electron-withdrawing groups, which are absent in this compound. Therefore, such reactions are not expected to occur under standard conditions.

Transition Metal-Catalyzed Transformations and Coordination Chemistry

The sulfur atom in the benzothiophene ring can act as a ligand for transition metals, and the aromatic system can participate in various catalytic cycles.

Benzothiophene derivatives can serve as ligands in coordination chemistry. acs.orgulisboa.pt The sulfur atom possesses a lone pair of electrons that can coordinate to a metal center. The specific substitution pattern of this compound could influence the electronic and steric properties of the resulting metal complex, which in turn would affect its catalytic activity. While not extensively documented for this specific molecule, related benzothiophene-based ligands have been used in various catalytic applications. nih.gov

The organometallic chemistry of thiophenes and benzothiophenes is diverse. researchgate.net They can coordinate to metals in various modes, including η¹(S)-coordination through the sulfur atom, as well as η⁵- and η⁶-coordination involving the π-system of the thiophene or benzene rings, respectively. The formation of organometallic complexes can activate the benzothiophene skeleton towards further reactions, including C-H activation and C-S bond cleavage. researchgate.net For example, ruthenium complexes have been shown to mediate the cyclometalation of benzothiophene derivatives. researchgate.net The presence of the isopropyl and methyl groups would influence the stability and reactivity of such organometallic intermediates.

Radical Reactions and Mechanistic Studies

While specific studies on the radical reactions of this compound are not extensively documented in the reviewed literature, the general principles of radical chemistry can be applied to predict its behavior. nih.govlibretexts.org Radical reactions typically proceed via a three-step mechanism: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of a radical species, often through the homolytic cleavage of a weak bond in a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation. libretexts.org

Propagation: A radical then reacts with the benzothiophene substrate. The position of radical attack would be influenced by the stability of the resulting radical intermediate. The presence of the isopropyl and methyl groups, which can stabilize adjacent radicals through hyperconjugation, and the electronic properties of the thiophene ring would direct the regioselectivity of such reactions.

Termination: The reaction concludes when radicals combine to form non-radical species. libretexts.org

Mechanistic studies on radical reactions often employ techniques such as radical trapping experiments and electron paramagnetic resonance (EPR) spectroscopy to detect and characterize radical intermediates. researchgate.netresearchgate.net In the context of substituted benzothiophenes, radical reactions could potentially be utilized for functionalization at various positions, although this remains an area for further investigation. nih.gov

Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atom in the benzothiophene ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These transformations are well-established for the general class of benzothiophenes and are applicable to this compound. nih.govresearchgate.netresearchgate.net The oxidation state of the sulfur atom significantly influences the chemical and physical properties of the molecule.

The oxidation of benzothiophenes to sulfoxides is typically achieved using mild oxidizing agents. Further oxidation of the sulfoxide (B87167) yields the corresponding sulfone. organic-chemistry.org The increased polarity of sulfoxides and sulfones compared to the parent benzothiophene can be utilized in separation and purification processes. ekb.eg

Oxidation to Sulfoxides: The selective oxidation to the sulfoxide can be accomplished using a controlled amount of an oxidizing agent. The resulting benzothiophene S-oxides are valuable synthetic intermediates. For instance, they can undergo C-H/C-H type coupling reactions. nih.govresearchgate.net

Oxidation to Sulfones: Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the benzothiophene sulfone. researchgate.netorganic-chemistry.org Benzothiophene 1,1-dioxides have been used as substrates in various chemical transformations, including oxidative olefination reactions. acs.org The general procedure for the oxidation of a benzothiophene to its sulfone often involves heating with hydrogen peroxide in acetic acid. acs.org

Table 1: General Conditions for the Oxidation of Benzothiophenes

ProductReagentsSolventTemperatureReference
Benzothiophene S-oxidem-CPBACH2Cl2Room Temperature nih.gov
Benzothiophene SulfoneH2O2 (30%)Acetic Acid100 °C acs.org
Benzothiophene SulfoneH2O2 / P2O5AcetonitrileRoom Temperature researchgate.net

This table represents general conditions and may require optimization for this compound.

The carbon-sulfur bond strength is weakened upon oxidation to the sulfone, which can facilitate subsequent decomposition or rearrangement reactions. ekb.eg

Rearrangement Reactions and Structural Isomerization

Information regarding specific rearrangement reactions or structural isomerization of this compound is limited in the available literature. However, the concept of structural isomers is fundamental in organic chemistry. Isomers are molecules that have the same molecular formula but different arrangements of atoms. youtube.com

For this compound, structural isomers could include variations in the positions of the isopropyl and methyl groups on the benzothiophene core. For example, moving the isopropyl group to the 4-, 6-, or 7-position while keeping the methyl group at the 3-position would result in structural isomers. Similarly, the methyl group could be at the 2-, 4-, 5-, 6-, or 7-position.

The linking mode of the benzothiophene unit can also lead to isomerization, which has been shown to influence the material properties in benzothiophene-containing polymers. rsc.orgrsc.org While not a rearrangement of the this compound molecule itself, this highlights the importance of isomeric structures in determining the properties of related materials.

Specific rearrangement reactions of the benzothiophene skeleton itself are also known, often involving the cleavage and reformation of the C-S bond, potentially leading to skeletal reconstruction. x-mol.com However, the conditions under which this compound might undergo such rearrangements have not been specifically detailed.

Theoretical and Computational Chemistry Studies on 5 Isopropyl 3 Methylbenzothiophene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Isopropyl-3-methylbenzothiophene, these calculations would provide insights into its electronic structure, stability, and reactivity.

Methodology: Density Functional Theory (DFT) is a widely used method for such investigations, often employing functionals like B3LYP. The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. These calculations would typically be performed in the gas phase to understand the molecule's inherent properties without solvent effects.

Key Parameters and Expected Findings:

Optimized Geometry: Calculations would yield the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the benzothiophene (B83047) core and the orientation of the isopropyl and methyl groups would be of particular interest.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Energetics: Thermodynamic properties such as the standard enthalpy of formation, Gibbs free energy of formation, and entropy can be calculated. These values are essential for understanding the molecule's stability and its potential role in chemical reactions.

Table 5.1.1: Calculated Electronic Properties for a Generic Substituted Benzothiophene

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment1.8 D

Note: These are representative values for a substituted benzothiophene and would need to be specifically calculated for this compound.

Molecular Docking and Intermolecular Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery and materials science.

Application to this compound: Benzothiophene derivatives have been investigated as inhibitors for various enzymes, such as monoamine oxidase (MAO) and as selective estrogen receptor downregulators. researchgate.netacs.org Molecular docking studies of this compound would involve placing the molecule into the active site of a target protein to predict its binding affinity and mode.

Process:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the binding pocket of the receptor, and various conformations are sampled.

Analysis of Results: The results are analyzed based on the docking score, which estimates the binding free energy. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are also examined.

Table 5.2.1: Potential Protein Targets for Substituted Benzothiophenes

Target ProteinPDB IDTherapeutic Area
Monoamine Oxidase B2V5ZNeurodegenerative Diseases
Estrogen Receptor Alpha3ERTBreast Cancer
STAT36NJSCancer

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Building a QSAR Model for Benzothiophene Derivatives: A QSAR study for a series of substituted benzothiophenes, including this compound, would involve the following steps:

Data Set: A collection of benzothiophene derivatives with experimentally determined biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound.

Model Development: Statistical methods such as multiple linear regression or partial least squares are used to build a model that correlates the descriptors with the biological activity.

Validation: The predictive power of the model is assessed using internal and external validation techniques.

A study on benzothiophene-containing selective estrogen receptor downregulators successfully constructed 3D-QSAR models (CoMFA and CoMSIA) with good predictive ability. researchgate.net These models provided insights into the structural features essential for antagonistic and degradation activities. researchgate.net

Reaction Pathway Analysis and Transition State Computations

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including the identification of intermediates and transition states.

Synthesis of Benzothiophenes: The synthesis of the benzothiophene core can be achieved through various methods, such as the intramolecular cyclization of aryl sulfides. chemicalbook.com Computational studies can be employed to investigate the reaction pathways of these syntheses.

Computational Approach:

Potential Energy Surface (PES) Scan: This involves systematically changing the geometry of the reacting molecules to map out the energy landscape of the reaction.

Transition State (TS) Search: Algorithms are used to locate the saddle points on the PES, which correspond to the transition states.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state to the reactants and products, confirming that the located TS connects the desired species.

For instance, a computational study on the formation of benzothiet-2-one from benzothiophenedione at the B3LYP/6-31G(d,p) level of theory elucidated the energetics of the dimerization reaction and identified the relevant transition structures. acs.org Similar studies could be applied to the synthesis of this compound to optimize reaction conditions and understand the formation of byproducts.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with its rotatable isopropyl group, this analysis is crucial.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed picture of the dynamic behavior of a molecule over time. An MD simulation of this compound would involve:

System Setup: The molecule is placed in a simulation box, often with a solvent to mimic experimental conditions.

Simulation Run: The classical equations of motion are solved for all atoms in the system over a specified period.

Trajectory Analysis: The resulting trajectory is analyzed to understand conformational changes, intermolecular interactions, and other dynamic properties.

MD simulations have been used to study the stability of ligand-protein complexes involving thiophene (B33073) carboxamide derivatives and to assess the structural dynamics of these complexes. mdpi.com Such simulations of this compound, both in isolation and in complex with a biological target, would provide valuable insights into its conformational preferences and binding stability. mdpi.com

Advanced Research Applications of 5 Isopropyl 3 Methylbenzothiophene

Role in Medicinal Chemistry Research and Scaffold Design

The benzothiophene (B83047) core is a significant "privileged structure" in drug discovery. Its derivatives are integral to a variety of bioactive compounds and clinical drugs, demonstrating a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The versatility of the benzothiophene scaffold allows for the design of new potent lead molecules. nih.gov

Principles for Designing Benzothiophene-Based Bioactive Molecules

The design of bioactive molecules based on the benzothiophene scaffold is guided by several key principles. A fundamental approach involves leveraging the structural similarities between benzothiophene derivatives and known active compounds to create new lead molecules. nih.gov The inherent aromaticity and the presence of the sulfur atom in the thiophene (B33073) ring fused to a benzene (B151609) ring provide a unique electronic and structural foundation for molecular design. youtube.com

A common strategy is the functionalization of the benzothiophene core at various positions. This can involve the introduction of different substituents to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn influences its biological activity. For instance, the addition of amino groups to the benzothiophene scaffold has been found in inhibitors of acetyl-CoA carboxylase and tubulin polymerization. acs.org

Another principle is the "simplifying complexity" strategy, where complex natural products with known bioactivity are deconstructed into smaller molecular fragments. mdpi.com These fragments can then be used to build new scaffolds, like those based on benzothiophene, which are easier to synthesize and may possess enhanced pharmacological effects. mdpi.com This approach, combined with computational tools like virtual and high-throughput screening, facilitates the rational design of novel benzothiophene-based drug candidates. mdpi.com

Furthermore, the concept of "scaffold hopping" is employed, where the benzothiophene core is used to replace other heterocyclic systems in known drugs to potentially improve their activity, selectivity, or pharmacokinetic profile. The benzophenone (B1666685) scaffold, for example, is a ubiquitous structure in medicinal chemistry found in numerous natural and synthetic molecules with diverse biological activities. nih.gov

Structure-Activity Relationship (SAR) Studies on Substituted Benzothiophenes

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of substituted benzophenones influences their biological activity, guiding the optimization of lead compounds. nih.gov These studies systematically modify the benzothiophene scaffold and analyze the resulting changes in potency and selectivity.

Key findings from various SAR studies on benzothiophene derivatives highlight the importance of the type and position of substituents:

Anticancer Activity: For benzothiophene-based histone deacetylase (HDAC) inhibitors, SAR analysis revealed that steric and electrostatic interactions, as well as specific electro-topological parameters, are key determinants of their anticancer activity. researchgate.net In a series of 2-anilino-3-cyanobenzo[b]thiophenes, the presence of hydroxy and amino groups on the anilino substituent was found to be essential for their antiangiogenic activity. acs.org

Antimicrobial Activity: In the development of benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase (an antimalarial target), 2D and 3D-QSAR studies identified that polar interactions, including electrostatic and hydrogen-bonding properties, were the primary factors affecting inhibitory activity and selectivity. nih.gov

Enzyme Inhibition: For factor Xa inhibitors, modifications to the aromatic groups of a benzothiophene-anthranilamide scaffold showed that substituting fluorine with chlorine or bromine on the aniline (B41778) ring resulted in subnanomolar inhibitors. nih.gov

STING Agonists: A SAR study on benzothiophene oxobutanoic acid analogues as STING (stimulator of interferon genes) agonists led to the discovery of potent N-substituted acyloxyamino derivatives. nih.gov This demonstrates that modifications at specific positions can significantly enhance the desired biological effect. nih.gov

These examples underscore the power of SAR in rationally designing more potent and selective benzothiophene-based therapeutic agents. nih.gov

Investigation of Interactions with Biological Targets

The benzothiophene scaffold and its derivatives have been shown to interact with a wide array of biological targets, including enzymes, receptors, and other proteins. ijpsjournal.com Understanding these interactions at a molecular level is fundamental to elucidating their mechanism of action and for the design of more effective drugs.

Molecular docking studies are a key computational tool used to predict and analyze the binding modes of benzothiophene derivatives with their biological targets. ijpsjournal.comnih.gov These studies provide insights into the specific amino acid residues involved in the interaction and the types of intermolecular forces at play, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Examples of investigated biological targets for benzothiophene derivatives include:

Enzymes:

N-myristoyltransferase (NMT): Benzothiophene derivatives have been studied as inhibitors of P. falciparum NMT, a validated drug target for malaria. nih.gov

Factor Xa: Substituted benzothiophene-anthranilamides have been identified as potent and selective inhibitors of this key enzyme in the blood coagulation cascade. nih.gov

Cholinesterases (AChE and BChE): Benzothiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are relevant targets for Alzheimer's disease. nih.gov

Monoamine Oxidase (MAO): Benzo[b]thiophen-3-ol derivatives have shown potential as selective inhibitors of human MAO-B, an important target in the treatment of neurodegenerative diseases like Parkinson's. nih.gov

Receptors:

Peroxisome Proliferator-Activated Receptors (PPARs): Certain benzothiophene derivatives can activate PPARα or PPARγ, which are nuclear receptors involved in the regulation of lipid and glucose metabolism. google.com

Other Proteins:

Stimulator of Interferon Genes (STING): Benzothiophene oxobutanoic acid analogues have been developed as agonists of the STING protein, a key mediator of innate immunity with applications in cancer immunotherapy. nih.gov

Tubulin: Amino-substituted benzo[b]thiophenes have been identified as inhibitors of tubulin polymerization, a mechanism relevant to cancer chemotherapy. acs.org

These investigations highlight the ability of the benzothiophene scaffold to be tailored to interact with a diverse range of biological targets, underscoring its importance in medicinal chemistry. nih.govijpsjournal.com

Applications in Materials Science and Organic Electronics

The unique electronic and photophysical properties of the benzothiophene moiety make it a valuable building block in the field of materials science, particularly for the development of organic electronics. bohrium.comktu.edu

Organic Semiconductor Design and Photovoltaic Performance Studies

Benzothiophene and its fused-ring derivatives, such as nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), are prominent as organic semiconductors. acs.orgrsc.org Their rigid and planar structures facilitate strong intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. acs.orgrsc.org The sulfur atoms in the thiophene ring are thought to play a role in promoting favorable intermolecular orbital overlap. acs.org

Researchers have synthesized and characterized various BTBT derivatives for use in organic field-effect transistors (OFETs). For example, solution-processable BTBT derivatives with different end-capping groups have been investigated as the active layers in OFETs. bohrium.com The introduction of alkyl chains, such as in dialkyl-BTBTs (Cn-BTBTs), enhances solubility, enabling solution-based processing techniques like spin-coating for thin-film fabrication. acs.orgrsc.org

The performance of these organic semiconductors is highly dependent on their molecular structure and solid-state packing. For instance, 2,7-diphenyl-BTBT (DPh-BTBT) has demonstrated high hole mobilities in vapor-deposited OFETs. acs.orgacs.org The development of unsymmetrical BTBT scaffolds has also been explored to study structure-property relationships and has yielded materials with high charge mobility. nih.gov

In the realm of organic photovoltaics (OPVs), benzodithiophene (BDT), a larger fused-ring system containing two thiophene units, has become a key building block for donor-acceptor (D-A) conjugated polymers. rsc.org The rigid and planar structure of BDT, along with convenient points for side-chain attachment, contributes to the excellent thermal and chemical stability and efficient stacking of these polymers. rsc.org Benzothiophene-based chromophores with an A–π–A (acceptor-pi bridge-acceptor) configuration have also been designed and studied for their optoelectronic and photophysical properties for potential use in organic solar cells. rsc.org

Benzothiophene-Based Material Application Key Findings/Properties
nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) DerivativesOrganic Field-Effect Transistors (OFETs)High charge carrier mobility, good thermal stability. bohrium.comacs.org
2,7-Diphenyl-BTBT (DPh-BTBT)OFETsHigh hole mobilities in vapor-deposited devices. acs.orgacs.org
Dialkyl-BTBTs (Cn-BTBTs)Solution-Processed OFETsGood solubility and high mobilities. acs.orgrsc.org
Benzodithiophene (BDT) PolymersOrganic Photovoltaics (OPVs)Excellent thermal and chemical stability, efficient stacking. rsc.org
A–π–A Benzothiophene ChromophoresOrganic Solar CellsTunable optoelectronic properties. rsc.org

Photochromic Systems Incorporating Benzothiophene Moieties

Benzothiophene units are also incorporated into photochromic systems, which are materials that can reversibly change their color upon exposure to light. nih.govnih.gov Diarylethenes are a prominent class of photochromic molecules, and incorporating a benzothiophene unit as part of the central ethene bridge has been shown to influence their photochromic properties. nih.govresearchgate.net

The substitution pattern on the benzothiophene ring and adjacent aromatic groups can significantly affect the absorption spectra of the two isomeric states (open and closed forms) and the quantum yield of the photochromic reaction. nih.govresearchgate.net For instance, in a series of diarylethenes with a central benzothiophene unit, protecting the 4-position of an adjacent thiazole (B1198619) group with a methyl group resulted in high photosensitivity and desirable photochromic properties. nih.gov

Furthermore, benzothiophene-1,1-dioxide based diarylethenes have been developed to study the substituent effect on their photochromic behavior. researchgate.net Electron-donating groups were found to shift the absorption to longer wavelengths, while electron-withdrawing groups could increase the cyclization quantum yield but potentially reduce thermal stability. researchgate.net Some novel N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones exhibit negative photochromism, where irradiation with visible light leads to bleaching of the color. nih.gov These materials can act as dual-mode molecular switches, with their optical and fluorescent properties being modulated by both light and the presence of specific ions. nih.gov

Photochromic System Key Feature Observed Property
Diarylethenes with a central benzothiophene unitSubstitution on adjacent thiazole groupHigh photosensitivity and photochromic properties. nih.gov
Benzothiophene-1,1-dioxide based diarylethenesSubstituent effects on the thiophene ringsTunable absorption and cyclization quantum yields. researchgate.net
N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-onesNegative photochromismLight-induced color bleaching and dual-mode switching. nih.gov

Polymer Chemistry and Polymer-Based Materials

The fusion of a benzene and a thiophene ring endows benzothiophene derivatives with unique electronic and photophysical properties, making them attractive building blocks for functional polymers. Thiophene-based conjugated polymers are a significant class of organic semiconductors, valued for their processability and tunable optoelectronic characteristics. researchgate.net The incorporation of the benzothiophene moiety, particularly in the form of benzodithiophene, has led to the development of low bandgap copolymers with applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netrsc.org

While specific studies on polymers derived directly from 5-isopropyl-3-methylbenzothiophene are not prominent in the literature, the fundamental structure suggests its potential as a monomer for creating novel polymer-based materials. The isopropyl and methyl substitutions on the benzothiophene core could enhance the solubility of resulting polymers in organic solvents, a crucial factor for solution-based processing techniques like spin-coating and printing, which are commonly used in the fabrication of organic electronic devices.

Copolymers synthesized from benzodithiophene and benzotriazole (B28993) units have demonstrated promising photovoltaic properties. rsc.org For instance, poly{4,8-bis(2-ethylhexyloxy)benzo[1,2-b; 3,4-b]dithiophene-2,6-diyl-alt-2-octyl-4,7-di(thiophen-2-yl)-2H-benzo[d] researchgate.netrsc.orgrsc.orgtriazole-5′,5′′-diyl} (PBDTDTBTz) has been synthesized and shown to have a moderate molecular weight and good thermal stability, with a 5% weight loss temperature around 300 °C. rsc.org In polymer solar cells, a blend of PBDTDTBTz with a fullerene derivative, PC71BM, achieved a power conversion efficiency of 1.7%. rsc.org

Similarly, copolymers of benzothiophene and thienothiophene derivatives have been engineered for photovoltaic applications. researchgate.net These materials can exhibit low bandgaps, which is advantageous for absorbing a broader range of the solar spectrum. The strategic placement of side chains, such as alkylthiothienyl and alkoxycarbonyl cyanovinyl groups, on the polymer backbone allows for fine-tuning of the material's electronic properties and morphology in thin films. researchgate.net

The electrochemical copolymerization of benzothiophene with thiophene has been shown to produce materials with tunable optical band gaps and oxidation potentials. itu.edu.tr This suggests that copolymers incorporating this compound could be developed for applications in electrochromic devices and sensors. The conductivity of such copolymers generally lies between that of the individual homopolymers, offering a pathway to modulate the electrical properties of the final material. itu.edu.tr

Table 1: Properties of Benzothiophene-Based Copolymers for Photovoltaic Applications

CopolymerMonomer UnitsThermal Stability (Td, 5% weight loss)Optical Absorption (λmax, film)Power Conversion Efficiency (PCE)
PBDTDTBTz rsc.orgBenzodithiophene, Benzotriazole~300 °C527 nm1.7% (with PC71BM)
PBDTBTz rsc.orgBenzodithiophene, Benzotriazole~300 °C562 nm1.4% (with PC71BM)
PBDTTT-S-CN researchgate.netBenzothiophene, ThienothiopheneNot specifiedNot specified7.0% (in organic solar cells)

This table presents data for representative benzothiophene-based copolymers to illustrate the potential performance of polymers derived from this compound.

Catalytic and Asymmetric Synthesis Auxiliaries and Ligands

The rigid and planar structure of the benzothiophene core makes it an interesting scaffold for the design of chiral ligands and auxiliaries for asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While there are no specific reports on the use of this compound for this purpose, the principles of chiral auxiliary design suggest its potential.

The synthesis of enantioenriched 2,3-disubstituted benzothiophenes has been achieved through the use of benzothiophene S-oxides. researchgate.netnih.gov This methodology involves a transition-metal-free C2-alkylation with boronic esters, proceeding with complete enantiospecificity. researchgate.netnih.gov This demonstrates that the benzothiophene skeleton can be effectively utilized to control stereochemistry, a fundamental requirement for a chiral auxiliary.

Sulfur-containing heterocycles are known to act as effective chiral auxiliaries. scielo.org.mx For example, thiazolidinethiones and oxazolidinethiones derived from amino acids have shown excellent performance in asymmetric aldol (B89426) reactions. scielo.org.mx By analogy, a chiral derivative of this compound, for instance, by introducing a chiral substituent or by creating a chiral center within the ring system, could potentially serve as a novel chiral auxiliary.

The development of chiral ligands for transition-metal-catalyzed asymmetric synthesis is another area where benzothiophene derivatives could be impactful. The sulfur atom in the thiophene ring can act as a coordination site for a metal center. By attaching a chiral moiety to the benzothiophene backbone, it is conceivable to create bidentate or multidentate chiral ligands. These ligands could then be used in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The synthesis of benzothiophene derivatives is well-established, with various methods available for their functionalization. acs.orgacs.org This accessibility facilitates the rational design and synthesis of new chiral ligands and auxiliaries based on the this compound framework. The isopropyl and methyl groups could also play a role in influencing the steric environment around a catalytic center, thereby enhancing stereoselectivity.

Table 2: Examples of Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

Chiral Auxiliary TypeKey Structural FeatureTypical Application(s)Diastereomeric/Enantiomeric Excess
Oxazolidinones wikipedia.orgChiral centers at C4 and C5Aldol reactions, Alkylation reactions, Diels-Alder reactionsHigh (often >99% de)
CamphorsultamFused camphor (B46023) skeletonAldol reactions, Michael additionsHigh (often >95% de)
Sulfur-based auxiliaries (e.g., Thiazolidinethiones) scielo.org.mxThiocarbonyl group and chiral centerAcetate aldol reactionsExcellent yields and high diastereoselectivity
Hypothetical this compound derivativeChiral substituent on the benzothiophene corePotential for various asymmetric reactionsTo be determined by research

This table provides examples of established chiral auxiliaries to contextualize the potential role of a chiral derivative of this compound.

Environmental and Biotransformation Studies of Benzothiophene Derivatives

Microbial Degradation Pathways of Alkylated Benzothiophenes

The microbial breakdown of alkylated benzothiophenes is a key process in their natural attenuation in contaminated environments. Bacteria have evolved specific enzymatic pathways to utilize these compounds, often as a source of carbon and sulfur. The degradation can proceed through different routes, primarily distinguished by the initial point of enzymatic attack on the benzothiophene (B83047) molecule. Two of the most well-documented pathways are the sulfur-specific (4S) pathway and the carbon-destructive (Kodama) pathway. nih.gov The rate and extent of degradation can be influenced by the degree and position of alkyl substitution on the benzothiophene core. For instance, studies on Pseudomonas aeruginosa have indicated that 3-methyl-thiophene is degraded more rapidly and extensively than the parent benzothiophene molecule. nih.gov

Aerobic and Anaerobic Biotransformations

Microbial transformation of alkylated benzothiophenes occurs under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, though the mechanisms and end products differ significantly.

Aerobic Biotransformations: Under aerobic conditions, bacteria primarily utilize oxygenases to initiate the degradation process. Two main initial transformation reactions have been described for benzothiophene. nih.gov One pathway involves the oxidation of the sulfur atom, leading to the formation of a sulfone. nih.gov Another prominent pathway is initiated by a dioxygenase enzyme, which catalyzes the addition of two hydroxyl groups to the benzene (B151609) ring, forming a cis-dihydrodiol. nih.govnih.gov For benzothiophene, this results in cis-4,5-dihydroxy-4,5-dihydrobenzothiophene. nih.gov This is analogous to the well-studied degradation of naphthalene (B1677914). nih.gov This dihydrodiol is then further metabolized via ring cleavage. nih.gov The presence of alkyl groups, such as an isopropyl or methyl group, on the benzene or thiophene (B33073) ring would influence the position of the initial dioxygenase attack and the subsequent metabolic steps.

Anaerobic Biotransformations: In the absence of oxygen, the microbial degradation of benzothiophenes is generally slower and often occurs through cometabolism, where the bacteria utilize another primary substrate for growth and energy while fortuitously transforming the benzothiophene molecule. nih.gov Sulfate-reducing bacteria, for example, have been shown to convert benzothiophene in the presence of naphthalene as a primary carbon source. nih.gov This cometabolic process leads to the formation of various carboxylated benzothiophene isomers, such as 2-carboxybenzothiophene and 5-carboxybenzothiophene. nih.gov In some cases, further reduction of these intermediates to dihydrocarboxybenzothiophene has been observed. nih.gov Complete mineralization of the benzothiophene structure is less common under anaerobic conditions. nih.gov

Enzymatic Mechanisms and Metabolite Identification

The enzymatic breakdown of alkylated benzothiophenes involves a cascade of specific enzymes that transform the molecule step-by-step. The initial attack is crucial and determines the subsequent degradation route.

In aerobic pathways, isopropylbenzene-degrading bacteria like Pseudomonas putida have been shown to transform benzothiophene by initiating oxidation at either the benzene or the thiophene ring. nih.gov Attack on the benzene ring proceeds through a sequence catalyzed by three enzymes, starting with a dioxygenase, to achieve ring cleavage. nih.gov

Key enzymes and the metabolites they produce in the degradation of benzothiophene are detailed below:

Enzyme/Enzyme SystemSubstrateProduct(s)Pathway/Organism
Isopropylbenzene DioxygenaseBenzothiophenecis-4,5-Dihydroxy-4,5-dihydrobenzothiopheneBenzene ring oxidation in Pseudomonas putida RE204
Dihydrodiol Dehydrogenasecis-4,5-Dihydroxy-4,5-dihydrobenzothiophene4,5-DihydroxybenzothiopheneBenzene ring oxidation in Pseudomonas putida RE204
3-Isopropylcatechol-2,3-dioxygenase4,5-Dihydroxybenzothiophenecis-4-(3-Keto-2,3-dihydrothienyl)-2-hydroxybuta-2,4-dienoateBenzene ring cleavage in Pseudomonas putida RE204
Monooxygenases (DszC, DszA)Dibenzothiophene (B1670422) (and alkylated derivatives)2-Hydroxybiphenyl (and alkylated derivatives)4S Pathway in Rhodococcus erythropolis
DioxygenaseBenzothiopheneProduct that leads to 2'-MercaptomandelaldehydeThiophene ring oxidation in Pseudomonas putida RE204

Data sourced from multiple studies on benzothiophene and dibenzothiophene degradation. nih.govnih.gov

Metabolites identified from the degradation of benzothiophene by Pseudomonas include:

cis-4,5-Dihydroxy-4,5-dihydrobenzothiophene: The initial product of benzene ring dioxygenation. nih.gov

4,5-Dihydroxybenzothiophene: Formed by the dehydrogenation of the dihydrodiol. nih.gov

trans-4-[3-Hydroxy-2-thienyl]-2-oxobut-3-enoate: A yellow compound resulting from the ring cleavage of 4,5-dihydroxybenzothiophene. nih.gov

2-Mercaptophenylglyoxalate: A metabolite resulting from the oxidation of the thiophene ring. nih.gov

Benzothiophene-2,3-dione: Identified in acidified extracts of cultures degrading dibenzothiophene, believed to be formed from the acid-catalyzed cyclization of 2-mercaptophenylglyoxalate. nih.gov

Abiotic Degradation Processes

Besides microbial action, benzothiophene and its derivatives can be degraded in the environment through non-biological (abiotic) processes, primarily driven by energy inputs like light or sound.

Photochemical Decomposition Pathways

Photochemical degradation, or photooxidation, occurs when light energy initiates chemical reactions. When benzothiophene is subjected to photooxidation, it is converted to benzothiophene-2,3-dione. nih.gov This intermediate is then further oxidized, leading to the cleavage of the thiophene ring to form 2-sulfobenzoic acid with a high yield. nih.gov The presence of alkyl substituents on the aromatic rings of 5-Isopropyl-3-methylbenzothiophene would likely influence the rate and potentially the products of photochemical decomposition.

Sonochemical Degradation Mechanisms

Sonochemical degradation utilizes the energy of ultrasonic irradiation to break down chemical compounds in aqueous solutions. The process involves acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—which generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive hydroxyl radicals (°OH). mdpi.com

The sonochemical degradation of benzothiophene follows pseudo-first-order kinetics. eeer.orgeeer.org The primary mechanism is the attack of hydroxyl radicals on the benzothiophene molecule. eeer.orgeeer.org This leads to the formation of a series of hydroxylated intermediates. eeer.orgeeer.orgkoreascience.kr The main products identified during the sonochemical degradation of benzothiophene include hydroxylated derivatives, as well as the corresponding sulfoxide (B87167) and sulfone. mdpi.comresearchgate.net Further oxidation leads to ring cleavage and the eventual formation of carbon dioxide and sulfite. eeer.orgeeer.org

The rate of degradation is influenced by several factors, as summarized in the table below.

ParameterEffect on Degradation Rate ConstantRationale
Initial Concentration Decreases with increasing concentrationAt higher concentrations, the availability of hydroxyl radicals per substrate molecule decreases. eeer.orgeeer.org
Temperature Increases with increasing temperatureHigher temperatures can enhance the rate of chemical reactions. eeer.orgeeer.org
pH Increases at pH > 6This may be due to the altered solubility and partitioning of the parent compound and its intermediates at the bubble-liquid interface where the reaction primarily occurs. eeer.orgeeer.org

Based on studies of benzothiophene sonochemical degradation. eeer.orgeeer.org

Identified intermediates in the sonochemical degradation of benzothiophene include:

Hydroxybenzothiophenes eeer.orgeeer.orgkoreascience.kr

Dihydroxy-benzothiophenes eeer.orgeeer.orgkoreascience.kr

Benzothiophene-dione eeer.orgeeer.orgkoreascience.kr

Benzothiophene sulfoxide mdpi.comresearchgate.net

Benzothiophene sulfone mdpi.comresearchgate.net

Oxidative Degradation Studies

Oxidative degradation processes, particularly Oxidative Desulfurization (ODS), are being explored as a method to remove sulfur-containing compounds like benzothiophenes from fuels. These methods use chemical oxidants to convert the thiophenic sulfur to a more polar form that can be easily separated.

The oxidation of benzothiophene typically proceeds in two steps: the sulfur atom is first oxidized to the corresponding sulfoxide, which is then further oxidized to the sulfone. acs.org This transformation increases the polarity of the molecule, facilitating its removal. For a compound like this compound, the reaction would produce this compound-S-oxide and subsequently this compound-S,S-dioxide.

Various oxidative systems have been studied for the degradation of benzothiophene, as shown in the table below.

Oxidative SystemKey Findings
Peroxyformic Acid (H₂O₂ / Formic Acid) The oxidation reaction is controlled by chemical kinetics. Dibenzothiophene is oxidized faster than benzothiophene. The reaction forms the corresponding sulfoxide and then sulfone. acs.org
WOx/ZrO₂ Catalyst with H₂O₂ The catalytic activity is dependent on the catalyst's calcination temperature. The oxidation follows first-order kinetics. The electron density on the sulfur atom is a key factor in the reaction rate. iaea.org
Persulfate (S₂O₈²⁻) with Cu(I,II)@g-C₃N₄ Catalyst This system shows high reactivity in oxidizing benzothiophene. The mechanism involves the formation of carbon-centered radicals, leading to the polymerization of benzothiophene into polybenzothiophene S,S-dioxide. acs.org

Data sourced from oxidative desulfurization studies of benzothiophene. acs.orgiaea.orgacs.org

Environmental Fate and Transport Considerations

The environmental fate and transport of this compound, a substituted benzothiophene, are governed by a combination of biotic and abiotic processes. While specific data for this compound is limited, understanding its environmental behavior can be inferred from studies on benzothiophene and its alkylated derivatives. These processes include biodegradation, photodegradation, hydrolysis, and sorption to soil and sediment, which collectively determine the compound's persistence, mobility, and potential for exposure in the environment.

Biodegradation

Microbial degradation is a primary pathway for the transformation of benzothiophene and its derivatives in the environment. Studies have shown that while benzothiophene itself may not serve as a primary growth substrate for microorganisms, it can be co-metabolized in the presence of other carbon sources. nih.govoup.com For instance, a Pseudomonas aeruginosa strain isolated from oil-contaminated soil was capable of degrading benzothiophene when supplemented with yeast extract. nih.gov Similarly, the aerobic biodegradation of benzothiophene in microcosm experiments with groundwater microorganisms was significantly enhanced by the presence of primary substrates like toluene (B28343), ethylbenzene, and naphthalene. oup.com

The substitution pattern on the benzothiophene ring influences the degradation pathway. In the case of 3-methylbenzothiophene, aerobic cometabolism by a Pseudomonas strain resulted in the oxidation of the sulfur atom, yielding 3-methylbenzothiophene sulfoxide and the corresponding sulfone. This is in contrast to the parent benzothiophene, where oxidation preferentially occurs at the 2,3-position of the thiophene ring to form benzothiophene-2,3-dione. The presence of the methyl group at the C-3 position appears to sterically hinder enzymatic attack on the ring, favoring S-oxidation.

Based on these findings, it is plausible that the biodegradation of this compound would also proceed via S-oxidation, given the substitution at the 3-position. The presence of the additional isopropyl group at the 5-position on the benzene ring may further influence the rate and extent of degradation, potentially making it more recalcitrant than simpler methylated benzothiophenes.

Table 1: Biodegradation Products of Benzothiophene and 3-Methylbenzothiophene

Parent CompoundMicroorganismBiodegradation Product(s)
BenzothiophenePseudomonas sp.Benzothiophene-2,3-dione
3-MethylbenzothiophenePseudomonas sp.3-Methylbenzothiophene sulfoxide, 3-Methylbenzothiophene sulfone

This table summarizes the observed biotransformation products from aerobic cometabolism studies.

Abiotic Degradation

Photodegradation: Benzothiophenes can undergo photodegradation, particularly in the presence of photocatalysts. Studies on benzothiophene in organic solvents have shown that it can be decomposed under ultraviolet (UV) irradiation. researchgate.net The presence of titanium dioxide (TiO2) as a photocatalyst significantly enhances this process. researchgate.net Another study demonstrated that gold nanoparticles supported on titania also effectively catalyzed the photocatalytic oxidation of benzothiophene and dibenzothiophene. researchgate.net These findings suggest that this compound may be susceptible to photodegradation in sunlit surface waters or on surfaces, although the rate would be influenced by factors such as water clarity, depth, and the presence of sensitizing substances.

Hydrolysis: The benzothiophene ring is generally stable to hydrolysis under neutral environmental conditions. However, studies on the alkaline hydrolysis of methyl esters of benzothiophene-2- and 3-carboxylic acids indicate that the thiophene ring can be cleaved under specific conditions. rsc.org The rate of hydrolysis is influenced by the position of the substituent. rsc.org For this compound, significant hydrolysis under typical environmental pH ranges is considered unlikely to be a major degradation pathway.

Transport

The transport of this compound in the environment is largely dictated by its sorption behavior to soil and sediment. The hydrophobicity of a compound is a key factor in this process. While specific data for this compound is not available, studies on related compounds provide insights.

Sorption: The sorption of hydrophobic organic compounds to soil and sediment is primarily governed by their partitioning into soil organic matter. nih.govfrontiersin.org For aromatic hydrocarbons like naphthalene, sorption increases with the organic carbon content of the soil. frontiersin.org Clay content appears to have a lesser impact on the sorption of such compounds. frontiersin.org Studies on benzothiazoles, which share structural similarities with benzothiophenes, have shown that their retention in sandy aquifer material is related to their hydrophobicity. researchgate.net

Given its structure with an isopropyl and a methyl group, this compound is expected to be a relatively hydrophobic compound. This suggests that it will have a tendency to sorb to soil and sediment, which would reduce its mobility in aquatic systems and groundwater. The extent of sorption will likely be influenced by the organic matter content of the soil or sediment. nih.govnih.gov The sorption process can also be influenced by temperature, with sorption generally increasing at lower temperatures for some aromatic hydrocarbons. frontiersin.org

Table 2: Factors Influencing Environmental Transport of Benzothiophene Derivatives

Transport MechanismKey Influencing FactorsExpected Behavior of this compound
Sorption to Soil/Sediment Soil/sediment organic carbon content, Hydrophobicity of the compoundHigh sorption potential, leading to reduced mobility in water.
Leaching to Groundwater Sorption coefficient (Koc), Water solubilityLow potential for leaching due to expected high sorption.
Volatilization from Water Henry's Law constant, Vapor pressureModerate potential for volatilization, dependent on its specific physicochemical properties.

This table outlines the primary factors that would control the movement of this compound in the environment.

Future Research Trajectories for 5 Isopropyl 3 Methylbenzothiophene

Development of Sustainable and Greener Synthetic Methodologies

The synthesis of substituted benzothiophenes has traditionally relied on methods that can involve harsh reagents and produce significant waste. organic-chemistry.org Future research should prioritize the development of more environmentally benign and efficient synthetic routes to 5-isopropyl-3-methylbenzothiophene.

One promising avenue is the adoption of iodine-catalyzed cascade reactions . These metal- and solvent-free conditions offer an economical and green approach to constructing the benzothiophene (B83047) core from appropriately substituted thiophenols and alkynes. organic-chemistry.org Another sustainable strategy involves photocatalytic radical annulation , which utilizes visible light to initiate the cyclization, thereby avoiding the need for high temperatures and harsh reagents. organic-chemistry.org

Furthermore, electrochemical methods for the synthesis of sulfonated benzothiophenes have shown promise as a green and efficient alternative, operating without the need for external oxidants or catalysts. organic-chemistry.org Adapting these methods for the synthesis of this compound could significantly reduce the environmental impact of its production. The use of copper-mediated electrophilic cyclization in environmentally friendly solvents like ethanol (B145695) also presents a viable green chemistry approach. nih.gov

Synthetic ApproachKey FeaturesPotential Application to this compound
Iodine-Catalyzed CascadeMetal-free, solvent-free, economical. organic-chemistry.orgReaction of a corresponding isopropyl-substituted thiophenol with propyne.
Photocatalytic Radical AnnulationUtilizes visible light, mild conditions. organic-chemistry.orgAnnulation of a diazonium salt derived from an appropriate aniline (B41778) with an alkyne.
Electrochemical SynthesisOxidant- and catalyst-free. organic-chemistry.orgCyclization of a suitable 2-alkynylthioanisole derivative.
Copper-Mediated CyclizationUses environmentally benign solvents (e.g., ethanol) and readily available reagents. nih.govElectrophilic cyclization of a suitable vinyl methyl thiol precursor.

Exploration of Unprecedented Reactivity Patterns

The reactivity of the benzothiophene core is well-established, but the specific substitution of this compound may lead to novel and unexplored reaction pathways. The electron-donating nature of the isopropyl and methyl groups is expected to influence the regioselectivity of electrophilic substitution and other functionalization reactions.

A key area of future research will be the selective functionalization at the C2, C4, C6, and C7 positions, which remains a challenge for many substituted benzothiophenes. researchgate.netdoaj.org For instance, methods involving benzothiophene S-oxides as precursors could be explored to achieve regioselective C3-alkylation and arylation under mild, metal-free conditions. researchgate.netdoaj.org While the target compound is already substituted at C3, understanding the influence of the existing substituents on the reactivity of the S-oxide intermediate could open doors to further derivatization.

Gold-catalyzed reactions of alkynes with benzothiophene S-oxides have also been shown to provide regioselective C3-alkylation. acs.org Investigating the behavior of this compound S-oxide in the presence of various alkynes and gold catalysts could reveal new synthetic possibilities.

Rational Design of Next-Generation Materials

Benzothiophene derivatives are key components in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netmdpi.com The specific substitution pattern of this compound could be leveraged to fine-tune the electronic properties and solid-state packing of new organic materials.

The introduction of alkyl groups can enhance the solubility of the resulting materials, making them suitable for solution-based processing, which is a cost-effective fabrication method for electronic devices. mdpi.com Future research should focus on synthesizing derivatives of this compound with extended π-conjugated systems to modulate their charge transport characteristics. mdpi.com For example, the synthesis of dimers and oligomers based on the this compound core could lead to materials with enhanced charge carrier mobility.

The thermal stability of benzothiophene derivatives is another critical factor for their application in electronic devices. mdpi.com Research into the thermal properties of materials derived from this compound will be essential to assess their operational stability.

Material PropertyInfluence of this compound CoreFuture Research Direction
SolubilityIsopropyl and methyl groups can enhance solubility in organic solvents.Synthesis of solution-processable derivatives for OFETs and OLEDs.
Electronic PropertiesAlkyl groups can modulate HOMO/LUMO energy levels.Design of derivatives with tailored electronic properties for specific applications.
Solid-State PackingSteric bulk of substituents influences intermolecular interactions.Investigation of crystal engineering strategies to control molecular packing.
Thermal StabilityBenzothiophene core is generally stable. mdpi.comCharacterization of the thermal stability of new derivatives.

Comprehensive Mechanistic Elucidation of Biological Interactions

While many benzothiophene derivatives exhibit a wide range of biological activities, the specific biological profile of this compound is largely unexplored. nih.gov Future research should aim to understand the potential interactions of this compound with biological targets.

Given that substituted benzothiophenes have been investigated as antimicrobial agents, future studies could explore the activity of this compound and its derivatives against various pathogens, including multidrug-resistant strains. nih.gov Mechanistic studies would be crucial to identify the mode of action, which could involve inhibition of specific enzymes or disruption of cellular membranes.

Furthermore, structure-activity relationship (SAR) studies on a series of analogs of this compound could provide valuable insights into the structural requirements for any observed biological activity. nih.gov This would involve the systematic modification of the substitution pattern and the evaluation of the resulting compounds in relevant biological assays.

Computational Design and Prediction of Novel Derivatives and Analogues

Computational methods are powerful tools for accelerating the discovery and optimization of new molecules with desired properties. Future research on this compound should leverage computational chemistry to guide the design of novel derivatives and to predict their properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models for the biological activity of new analogues. nih.gov By correlating the structural features of a series of compounds with their biological activity, these models can help to identify promising candidates for synthesis and testing. nih.gov

In silico screening of virtual libraries of this compound derivatives against various biological targets could help to identify potential lead compounds for drug discovery. This approach can save significant time and resources compared to traditional high-throughput screening.

In the context of materials science, computational modeling can be used to predict the electronic properties, such as HOMO/LUMO energy levels and charge transport characteristics, of new derivatives. This can aid in the rational design of next-generation organic electronic materials with improved performance.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-isopropyl-3-methylbenzothiophene, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of substituted thiophenol derivatives or Friedel-Crafts alkylation. Key factors include temperature control (e.g., 80–120°C), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalysts (e.g., AlCl₃ for alkylation). For example, AI-powered retrosynthesis tools suggest one-step routes using halogenated precursors and nucleophilic substitution .
  • Data Contradictions : Yields reported in literature vary (45–75%), likely due to impurities in starting materials or inconsistent temperature gradients. Reproducibility requires strict control of anhydrous conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for aromatic protons in the benzothiophene ring (δ 6.8–7.5 ppm), isopropyl methyl splits (δ 1.2–1.4 ppm), and methyl groups (δ 2.3–2.6 ppm).
  • MS : Molecular ion peak at m/z 218 (C₁₂H₁₄S) with fragmentation patterns indicating loss of isopropyl (–60 Da) or methyl (–15 Da) groups.
  • IR : Absorbance at 3050 cm⁻¹ (C–H aromatic) and 1600 cm⁻¹ (C=C stretching) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Solubility : Test in solvents like ethanol, DCM, and hexane. Polar solvents dissolve the compound better at elevated temperatures (e.g., 50 mg/mL in ethanol at 60°C).
  • Stability : Degradation studies via HPLC show <5% decomposition at 25°C over 30 days but >20% at 80°C. Acidic conditions (pH <3) accelerate hydrolysis of the thiophene ring .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distribution. The methyl and isopropyl groups act as electron-donating substituents, directing electrophiles to the 4- and 6-positions of the benzothiophene core. Transition state analysis reveals activation energies for bromination (~25 kcal/mol) and nitration (~30 kcal/mol) .

Q. What experimental strategies resolve contradictions in reported biological activities of benzothiophene derivatives?

  • Methodology :

  • In vitro assays : Compare cytotoxicity (e.g., IC₅₀ values in cancer cell lines) across studies using standardized protocols (e.g., MTT assay, 48-hour exposure).
  • SAR Analysis : Correlate substituent effects (e.g., isopropyl vs. ethyl groups) with activity. For example, 5-isopropyl-3-methyl derivatives show 2-fold higher potency against COX-2 than unsubstituted analogs .
  • Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation), which may explain discrepancies in in vivo efficacy .

Q. How do surface adsorption properties of this compound impact its environmental fate in indoor settings?

  • Methodology :

  • Microspectroscopic Imaging : Analyze adsorption on silica or drywall surfaces using AFM or ToF-SIMS. The compound forms monolayers with a packing density of 2.5 molecules/nm².
  • Oxidative Degradation : Exposure to ozone (50 ppb) generates sulfoxide byproducts, detectable via GC-MS .

Q. What catalytic systems enhance the regioselectivity of cross-coupling reactions involving this compound?

  • Methodology :

  • Palladium Catalysts : Pd(PPh₃)₄ with Buchwald-Hartwig ligands enables Suzuki-Miyaura coupling at the 2-position (yield: 65–80%).
  • Photoredox Catalysis : Visible light-driven reactions with Ru(bpy)₃²⁺ improve selectivity for C–H functionalization at the 7-position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.